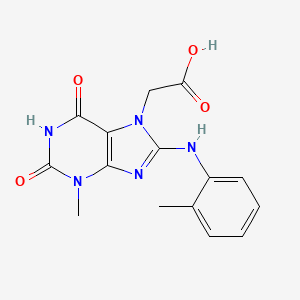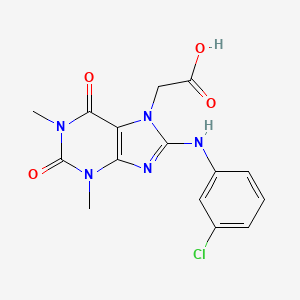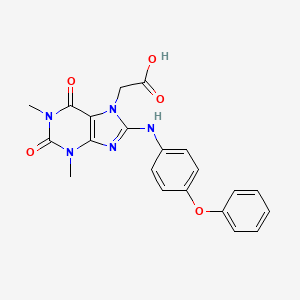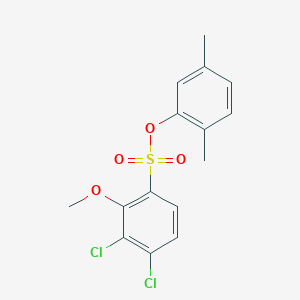
2,5-dimethylphenyl 3,4-dichloro-2-methoxybenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethylphenyl 3,4-dichloro-2-methoxybenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with dimethyl, dichloro, and methoxy groups. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethylphenyl 3,4-dichloro-2-methoxybenzene-1-sulfonate typically involves the sulfonation of 2,5-dimethylphenyl 3,4-dichloro-2-methoxybenzene. The reaction is carried out using chlorosulfonic acid or sulfur trioxide as sulfonating agents under controlled temperature conditions to ensure selective sulfonation. The reaction mixture is then neutralized with a base such as sodium hydroxide to obtain the desired sulfonate compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of automated systems for temperature and pH control is crucial to maintain the quality and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity compound.
化学反应分析
Types of Reactions
2,5-dimethylphenyl 3,4-dichloro-2-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
2,5-dimethylphenyl 3,4-dichloro-2-methoxybenzene-1-sulfonate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,5-dimethylphenyl 3,4-dichloro-2-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. Additionally, the presence of chloro and methoxy groups can enhance the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
- 2,4-dichlorophenyl 3,4-dichloro-2-methoxybenzene-1-sulfonate
- 2,5-dimethylphenyl 3,4-dichloro-2-methoxybenzene-1-sulfonamide
- 2,5-dimethylphenyl 3,4-dichloro-2-methoxybenzene-1-sulfonyl chloride
Uniqueness
2,5-dimethylphenyl 3,4-dichloro-2-methoxybenzene-1-sulfonate is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups can influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for various applications.
属性
IUPAC Name |
(2,5-dimethylphenyl) 3,4-dichloro-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O4S/c1-9-4-5-10(2)12(8-9)21-22(18,19)13-7-6-11(16)14(17)15(13)20-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMDLJBSXOEZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418964.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B6418984.png)

![ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B6418992.png)
![N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6419000.png)
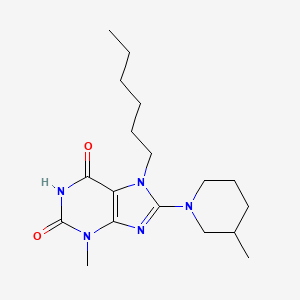
![1-[3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6419024.png)
![1-[5-(2,4-dichlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6419027.png)
![methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate](/img/structure/B6419032.png)
![1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6419046.png)
![1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6419055.png)
